molecular formula C8H7IO2 B2841200 4-Iodo-2-methoxybenzaldehyde CAS No. 139102-37-7

4-Iodo-2-methoxybenzaldehyde

Cat. No.: B2841200
CAS No.: 139102-37-7
M. Wt: 262.046
InChI Key: ZDNOHFJWXJKIJF-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxybenzaldehyde is a chemical compound with the molecular formula C8H7IO2 . It has a molecular weight of 262.05 .


Molecular Structure Analysis

The molecular structure of this compound consists of an iodine atom and a methoxy group attached to a benzaldehyde core . The InChI code for this compound is 1S/C8H7IO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 262.05 . The storage temperature is ambient .

Scientific Research Applications

  • Electrosynthesis Applications : Sherbo et al. (2018) explored the use of electrosynthesis for driving organic reaction chemistry. They paired electrolysis of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde with other reactions, demonstrating the potential of this approach in synthesis with no waste product (Sherbo et al., 2018).

  • Labelled Compounds Synthesis : Baker et al. (1988) reported the synthesis of [13C]Iodoform from [13C]acetophenone, which was converted into a title compound involving 4-methoxybenzaldehyde. This research underscores the role of 4-methoxybenzaldehyde in creating complex labelled compounds (Baker et al., 1988).

  • Antimicrobial and Antiaflatoxigenic Activities : Harohally et al. (2017) demonstrated the antimicrobial and antiaflatoxigenic properties of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde. This study highlights the potential of such compounds in combating microbial growth and aflatoxin production (Harohally et al., 2017).

  • Spectroscopic and Chemical Studies : Abbas et al. (2016) conducted extensive spectroscopic and quantum chemical investigations on 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, which is related to 4-Iodo-2-methoxybenzaldehyde. These studies provide insights into the molecular properties of such compounds (Abbas et al., 2016).

  • Solid Phase Organic Synthesis : Swayze (1997) investigated benzaldehyde derivatives like 2-methoxy-4-hydroxybenzaldehyde for use as linkers in solid-phase organic synthesis. This research underscores the utility of such compounds in synthetic chemistry (Swayze, 1997).

  • Vanillin Synthesis Review : Ju and Xin (2003) reviewed the synthesis of vanillin, which involves 4-hydroxy-3-methoxybenzaldehyde. This paper provides an overview of the methods and applications of synthesizing such aldehydes (Ju & Xin, 2003).

  • Molecular Docking Investigations : Ghalla et al. (2018) presented molecular docking investigations on 4-methoxybenzaldehyde, offering insights into its potential biological interactions and applications (Ghalla et al., 2018).

  • Vibrational Dynamics Studies : Ribeiro-Claro et al. (2021) explored the vibrational dynamics of compounds including 4-methoxybenzaldehyde. This research contributes to understanding the physical properties of such molecules (Ribeiro-Claro et al., 2021).

Safety and Hazards

4-Iodo-2-methoxybenzaldehyde is classified as a dangerous substance. It has a GHS06 pictogram, and the signal word is “Danger”. The hazard statement is H301, and the precautionary statements are P301+P310 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Properties

IUPAC Name

4-iodo-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNOHFJWXJKIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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